molecular formula C22H22N4O3S B12133347 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12133347
M. Wt: 422.5 g/mol
InChI Key: JWUFXUIBNBNGHL-UHFFFAOYSA-N
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Description

2-{[5-(Furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with furan moieties and a sulfanyl linkage to an N-(2,4,6-trimethylphenyl)acetamide group. Synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, this compound is part of a broader class of triazole derivatives investigated for anti-exudative and anti-inflammatory properties . Structural characterization via IR, NMR, and elemental analysis confirms its molecular architecture, while pharmacological studies in rodent models demonstrate its efficacy in reducing inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The furan and triazole components are critical for its bioactivity, likely through modulation of inflammatory pathways.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C22H22N4O3S/c1-14-10-15(2)20(16(3)11-14)23-19(27)13-30-22-25-24-21(18-7-5-9-29-18)26(22)12-17-6-4-8-28-17/h4-11H,12-13H2,1-3H3,(H,23,27)

InChI Key

JWUFXUIBNBNGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan groups, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole and furan derivatives.

    Substitution: Various substituted acetamides and sulfanyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its bioactivity .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The triazole and furan moieties are of particular interest for drug design .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated systems of the furan and triazole rings.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the furan groups may interact with cellular membranes, affecting their integrity and function . The sulfanyl group can form disulfide bonds with thiol-containing proteins, altering their activity.

Comparison with Similar Compounds

Triazole Ring Modifications

Compound Name Triazole Substituents Acetamide Substituent Key Structural Features Reference
2-{[5-(Furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 5-Furan-2-yl, 4-furan-2-ylmethyl 2,4,6-Trimethylphenyl Dual furan groups enhance π-π stacking and electron-rich interactions.
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide (757217-76-8) 4-Ethyl, 5-furan-2-yl 5-Fluoro-2-methylphenyl Fluorine increases electronegativity, improving membrane permeability.
2-[(4-(3-Methylphenyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-(trifluoromethyl)phenyl)acetamide 4-(3-Methylphenyl), 5-(p-tolylthiomethyl) 2-(Trifluoromethyl)phenyl Sulfanyl methyl and trifluoromethyl groups enhance lipophilicity and metabolic stability.

Aromatic Ring Modifications

Compound Name Aromatic Substituent Activity Notes Reference
N-(3,5-Dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573933-52-5) 3,5-Dichlorophenyl Chlorine atoms improve receptor binding but may increase toxicity.
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (618412-78-5) 3-(Trifluoromethyl)phenyl Trifluoromethyl group enhances oxidative stability and bioavailability.

Heteroatom Variations

Compound Name Heteroatom Replacement Impact on Activity Reference
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3) Thiophen-2-yl instead of furan-2-yl Thiophene’s sulfur atom increases lipophilicity but may reduce hydrogen bonding.
2-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide Thiazol ring Nitro group and thiazol enhance electron-withdrawing effects.

Key Findings :

  • Fluorine and Chlorine Substituents : Compounds with electron-withdrawing groups (e.g., 5-fluoro-2-methylphenyl in or 3,5-dichlorophenyl in ) exhibit enhanced AEA due to improved binding affinity to inflammatory targets.
  • Thiophene vs.
  • Bulkier Groups : Substituents like trifluoromethyl () or p-tolylthiomethyl () increase steric hindrance, which may reduce activity but improve metabolic stability.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
2-{[5-(Furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ~430 (estimated) Not reported Moderate in ethanol
2-[[5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide 442.47 Not reported Low in water
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (15) ~450 (calculated) 207.6–208.5 Low in polar solvents

Trends :

  • Higher molecular weights (e.g., 442–450 g/mol) correlate with reduced aqueous solubility.
  • Nitro and acetyl groups () lower melting points compared to halogenated derivatives.

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a derivative of the triazole family known for its potential biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial effects and other pharmacological activities based on various research findings.

Chemical Structure

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_4OS, which includes a triazole ring and furan moieties that contribute to its biological activity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study investigating the antimicrobial activity of similar triazole compounds found that:

  • Testing Methodology : The antimicrobial activity was assessed using serial dilution methods against standard strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Findings : The compound demonstrated moderate to high activity against S. aureus, with specific modifications in the alkyl substituents leading to enhanced efficacy. For instance, introducing longer alkyl chains significantly increased antimicrobial potency .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
5-(furan-2-yl)-4-amino-1,2,4-triazoleS. aureus ATCC 2592312.5 µg/mL
5-(furan-2-yl)-4-amino-1,2,4-triazole with isopropyl groupS. aureus ATCC 259236.25 µg/mL
2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamideE. coli ATCC 2592225 µg/mL

Pharmacological Significance

Triazole compounds are recognized for their diverse pharmacological activities beyond antimicrobial effects:

  • Anti-inflammatory Properties : Some derivatives have shown potential in inhibiting cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory responses .
  • Antifungal Activity : Triazoles are widely used in clinical settings for their antifungal properties. The structural components of this compound suggest it may also exhibit similar antifungal activity.
  • Anticancer Potential : Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of tumor growth factors.

Case Studies

A notable case study explored the synthesis and biological evaluation of various triazole derivatives, including those with furan substituents similar to our compound:

  • Synthesis : The derivatives were synthesized using standard organic reactions involving furan and triazole chemistry.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results against both gram-positive and gram-negative bacteria.

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